2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine
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Overview
Description
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a phenyl ring that is further substituted with a cyclopentyloxy group
Preparation Methods
The synthesis of 2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the process generally requires a base and an appropriate solvent.
Chemical Reactions Analysis
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and solvents .
Scientific Research Applications
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine can be compared to other similar compounds, such as:
4-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-pyrrolidinone: This compound also features a cyclopentyloxy group and has applications in medicinal chemistry.
2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole: Another compound with a nitro group and a phenyl ring, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
CAS No. |
959850-94-3 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(3-cyclopentyloxyphenyl)-5-nitropyridine |
InChI |
InChI=1S/C16H16N2O3/c19-18(20)13-8-9-16(17-11-13)12-4-3-7-15(10-12)21-14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6H2 |
InChI Key |
FANYQFOIGHFIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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